molecular formula C8H5F4IO B12852305 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether

Cat. No.: B12852305
M. Wt: 320.02 g/mol
InChI Key: AMXKDSWLOGNIRN-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is an organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether typically involves multiple steps, including halogenation and etherification reactionsThe final step involves the formation of the methyl ether through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

5-fluoro-1-iodo-2-methoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,1H3

InChI Key

AMXKDSWLOGNIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)F)C(F)(F)F

Origin of Product

United States

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